molecular formula C12H13N5O B2681115 N-[4-(tetrazol-1-yl)phenyl]cyclobutanecarboxamide CAS No. 606096-31-5

N-[4-(tetrazol-1-yl)phenyl]cyclobutanecarboxamide

Cat. No.: B2681115
CAS No.: 606096-31-5
M. Wt: 243.27
InChI Key: RUSZWJCTEFVRHG-UHFFFAOYSA-N
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Description

“N-[4-(tetrazol-1-yl)phenyl]cyclobutanecarboxamide” is a chemical compound with the CAS Number: 606096-31-5 . It has a molecular weight of 243.27 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13N5O/c18-12(9-2-1-3-9)14-10-4-6-11(7-5-10)17-8-13-15-16-17/h4-9H,1-3H2,(H,14,18) . This indicates that the compound has a cyclobutanecarboxamide core with a phenyl group and a tetrazolyl group attached .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 243.27 .

Scientific Research Applications

Synthesis and Characterization

N-[4-(Tetrazol-1-yl)phenyl]cyclobutanecarboxamide is involved in research chemicals, where its synthesis, characterization, and differentiation from similar compounds are critical. For example, a study by McLaughlin et al. (2016) describes the synthesis and extensive analytical characterization of a related research chemical, highlighting the importance of accurate identification and the potential for mislabeling among these compounds. This detailed characterization includes chromatographic, spectroscopic, and mass spectrometric analyses, as well as crystal structure analysis, underscoring the compound's role in the development and differentiation of synthetic cannabinoids (McLaughlin et al., 2016).

Antimicrobial Activity

Compounds structurally related to this compound have been explored for their antimicrobial properties. Azab et al. (2016) synthesized a series of tetracarboxamide and macrocyclic tripeptides showing antimicrobial activity, demonstrating the potential of these compounds in developing new antimicrobial agents (Azab et al., 2016). Flefel et al. (2018) further investigated antimicrobial activities of synthesized macrocyclic pentaazapyridine and dipeptide pyridine derivatives, highlighting their effectiveness against various microbial strains (Flefel et al., 2018).

Photocatalysis and Cycloaddition Reactions

This compound related compounds are also significant in photocatalysis and [2+2] cycloaddition reactions. Jiang et al. (2019) describe the use of colloidal quantum dots as photocatalysts for intermolecular [2+2] photocycloadditions, achieving high regioselectivity and diastereoselectivity. This work opens new avenues for constructing bioactive molecules, indicating potential applications of tetrazolyl cyclobutane derivatives in synthesizing lead compounds for drug development (Jiang et al., 2019).

Antitumor Activity

Exploratory research into the antitumor activities of structurally related compounds includes studies on imidazotetrazines and their synthetic routes to develop broad-spectrum antitumor agents. Wang et al. (1997) explored new pathways to synthesize temozolomide, a notable antitumor drug, illustrating the relevance of cyclobutane derivatives in the synthesis of chemotherapy agents (Wang et al., 1997).

Properties

IUPAC Name

N-[4-(tetrazol-1-yl)phenyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O/c18-12(9-2-1-3-9)14-10-4-6-11(7-5-10)17-8-13-15-16-17/h4-9H,1-3H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSZWJCTEFVRHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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